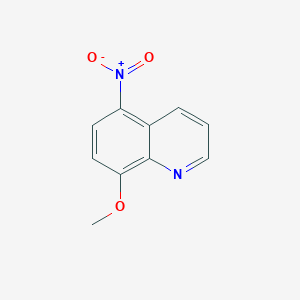

8-Methoxy-5-nitrochinolin

Übersicht

Beschreibung

8-Methoxy-5-nitroquinoline (8-MNQ) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 8-MNQ is a quinoline derivative that possesses a unique chemical structure, making it an attractive molecule for drug discovery and development. In

Wissenschaftliche Forschungsanwendungen

Proteomforschung

8-Methoxy-5-nitrochinolin wird in der Proteomforschung verwendet . Die Proteomik ist ein Zweig der Biologie, der Proteine, ihre Strukturen und Funktionen untersucht. Diese Verbindung kann verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisierungen zu untersuchen .

Medizinische Chemie

Chinolin-Motive, wie z. B. This compound, sind in mehreren pharmakologisch aktiven heterocyclischen Verbindungen essentiell . Sie haben verschiedene Anwendungen in der medizinischen und industriellen Chemie .

Grüne Chemie

Es gibt eine gesellschaftliche Erwartung, dass synthetische und medizinische Chemiker grünere und nachhaltigere chemische Prozesse entwickeln sollten . Chinolin-Motive, einschließlich this compound, können zu diesem Ziel beitragen .

Antimikrobielles Mittel

8-Hydroxy-5-nitrochinolin, eine ähnliche Verbindung zu this compound, ist ein wirksames antimikrobielles Mittel . Es ist möglich, dass this compound ähnliche Eigenschaften aufweist.

Antikrebsmittel

8-Hydroxy-5-nitrochinolin ist auch ein wirksames Antikrebsmittel . Aufgrund der strukturellen Ähnlichkeit könnte this compound möglicherweise auch Antikrebseigenschaften besitzen.

Synthese neuer Verbindungen

this compound kann zur Synthese neuer Verbindungen verwendet werden . Beispielsweise kann es bei der Synthese von 2-tert-Butyl-5-alkoxy/aryloxy-6-methoxy-8-nitrochinolinen verwendet werden .

Wirkmechanismus

Mode of Action:

The mode of action likely involves several mechanisms:

- Antibacterial Activity : 8-Methoxy-5-nitroquinoline may complex with metal ions vital for bacterial growth, disrupting essential cellular processes .

- Antimalarial Activity : It inhibits Plasmodium falciparum, the causative agent of malaria, both in vitro and in animal models . The exact molecular interactions remain to be elucidated.

- Antifungal Activity : The compound shows promising activity against Candida species, Cryptococcus neoformans, and Aspergillus fumigatus . It may interfere with fungal cell wall synthesis or other critical pathways.

- Antileishmanial Activity : 8-Methoxy-5-nitroquinoline exhibits comparable activity to standard antileishmanial drugs . Its precise target(s) in Leishmania parasites require further investigation.

Result of Action:

The compound’s action likely leads to:

- Reduced Pathogen Load : In vivo studies demonstrate efficacy against drug-resistant Plasmodium and Leishmania infections .

Action Environment:

Environmental factors, such as pH, temperature, and host immune response, may influence the compound’s efficacy and stability

Eigenschaften

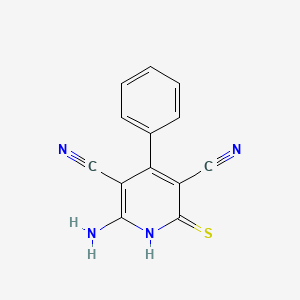

IUPAC Name |

8-methoxy-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-5-4-8(12(13)14)7-3-2-6-11-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUICZSFZAWPHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355643 | |

| Record name | 8-methoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17012-47-4 | |

| Record name | 8-Methoxy-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 8-Methoxy-5-nitroquinoline in the synthesis of arnoamines A and B?

A: 8-Methoxy-5-nitroquinoline serves as the crucial starting material in the synthesis of arnoamines A and B. [] Researchers utilized this compound as a building block due to its structural similarities with the target pyridoacridine alkaloids. The synthesis involved a series of chemical transformations, including a key step involving 8-Methoxy-5-nitroquinoline, ultimately leading to the successful creation of arnoamines A and B.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1347412.png)

![(5E)-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1347415.png)

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)